Cas no 28594-00-5 ([(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate)

[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate structure
28594-00-5 structure
Nombre del producto:[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Número CAS:28594-00-5
MF:C31H48O2
Megavatios:452.711629867554
CID:238982
PubChem ID:13988623

[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Propiedades químicas y físicas

Nombre e identificación

    • Stigmasta-5,22,25-trien-3-ol,acetate, (3b,22E,24S)- (9CI)
    • 22-Dehydroclerosteryl acetate
    • (3β,20R,22E,24S)-Stigmasta-5,22,25-trien-3-yl acetate
    • 22-Dehydroclerosterol acetate
    • 22E-dehydroclerosterol acetate
    • Ergosterol endoperoxide
    • Ergosterol peroxide
    • ergosterol-5,8-peroxide
    • Peroxyergosterol
    • (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate
    • [ "" ]
    • [(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15
    • 28594-00-5
    • [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 3E, 5S)-5-ethyl-6-methylhepta-3, 6-dien-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3beta,22E,24S)-
    • AKOS040761029
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • FS-9715
    • DTXSID101210954
    • Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3I(2),22E,24S)-
    • [(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Renchi: 1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/t21?,23?,25?,26-,27?,28-,29+,30-,31+/m0/s1
    • Clave inchi: MOEVEIGHSLNJAI-XCAGBFMWSA-N
    • Sonrisas: O(C(C([H])([H])[H])=O)C1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])C([H])(C([H])(C([H])=C([H])C([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

Atributos calculados

  • Calidad precisa: 452.36500
  • Masa isotópica única: 452.365430770g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 7
  • Complejidad: 821
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 9.2
  • Superficie del Polo topológico: 26.3

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.0±0.1 g/cm3
  • Punto de ebullición: 517.4±29.0 °C at 760 mmHg
  • Punto de inflamación: 263.9±11.8 °C
  • PSA: 26.30000
  • Logp: 8.29170
  • Presión de vapor: 0.0±1.3 mmHg at 25°C

[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Información de Seguridad

[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN2811-5 mg
22-Dehydroclerosteryl acetate
28594-00-5 98%
5mg
¥ 2,760 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2811-1 mL * 10 mM (in DMSO)
22-Dehydroclerosteryl acetate
28594-00-5
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2811-1 mg
22-Dehydroclerosteryl acetate
28594-00-5
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN2811-1 ml * 10 mm
22-Dehydroclerosteryl acetate
28594-00-5
1 ml * 10 mm
¥ 2860 2024-07-20
TargetMol Chemicals
TN2811-5mg
22-Dehydroclerosteryl acetate
28594-00-5
5mg
¥ 2760 2024-07-20
A2B Chem LLC
AB34319-5mg
22-Dehydroclerosteryl acetate
28594-00-5 93.0%
5mg
$494.00 2024-04-20

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